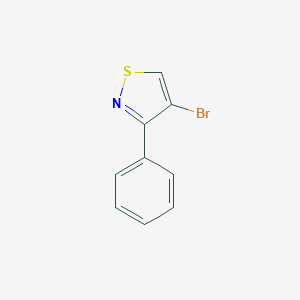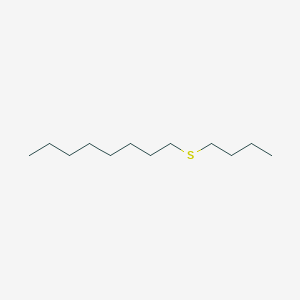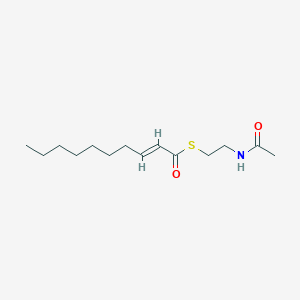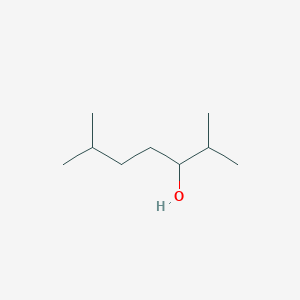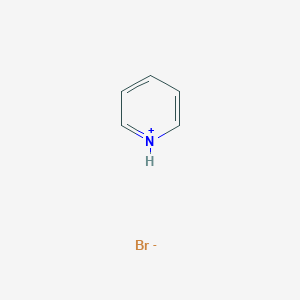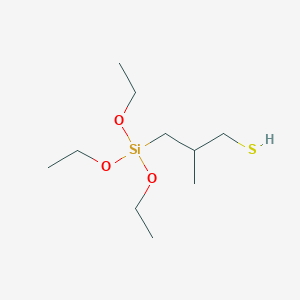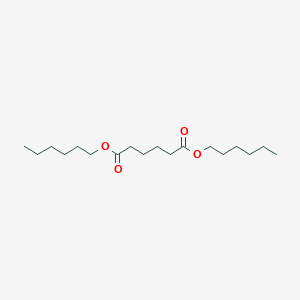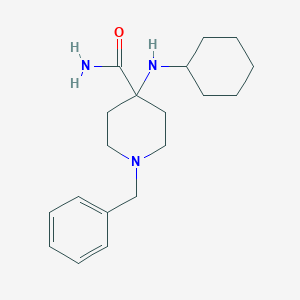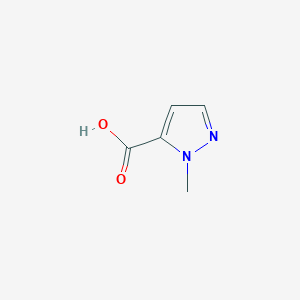
1-methyl-1H-pyrazole-5-carboxylic acid
概要
説明
1-Methyl-1H-pyrazole-5-carboxylic acid is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group substituents at position 5 . It has a role as a metabolite . It is a member of pyrazoles and a monocarboxylic acid .
Synthesis Analysis
The synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid and its analogues involves various chemical reactions . The reaction scheme for the formation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been proposed .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-pyrazole-5-carboxylic acid is represented by the empirical formula C5H6N2O2 . The InChI key is JREJQAWGQCMSIY-UHFFFAOYSA-N . The resonance line for OH proton of the acid at higher δ 12.42 ppm (s, 1H) value is due to the relatively high energy intermolecular H-bonding interactions between acid .Chemical Reactions Analysis
1-Methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions. For instance, it is involved in the formation of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . It is also used as an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-5-carboxylic acid is a solid with a melting point of 220-225 °C . Its molecular weight is 126.11 . The SMILES string representation is Cn1nccc1C(O)=O .科学的研究の応用
Medicinal Chemistry and Drug Discovery
Pyrazoles, including 1-methyl-1H-pyrazole-5-carboxylic acid, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are frequently used due to their diverse biological activities . For instance, some 1H-pyrazole-5-carboxamide derivatives have shown potent fungicidal activities against Erysiphe graminis .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to synthesize various organometallic compounds . These compounds have applications in catalysis, materials science, and other areas .
Insecticidal Agents
1H-pyrazole-5-carboxamide derivatives, which can be synthesized from 1-methyl-1H-pyrazole-5-carboxylic acid, have shown insecticidal activity against Aphis fabae . This suggests that these compounds could be used to develop new insecticides .
D-Amino Acid Oxidase Inhibitor
3-Methylpyrazole-5-carboxylic acid, a derivative of 1-methyl-1H-pyrazole-5-carboxylic acid, is a potent and selective D-amino acid oxidase (DAO) inhibitor . It can protect DAO cells from oxidative stress induced by D-Serine .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
The exact mode of action of 1-methyl-1H-pyrazole-5-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with various biological targets, influencing cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 220-225 °C . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
It’s worth noting that certain pyrazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with biological targets. For instance, the compound’s stability could be influenced by its melting point of 220-225 °C . .
特性
IUPAC Name |
2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREJQAWGQCMSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349118 | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
16034-46-1 | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of CMPA in inducing disease resistance in plants?
A1: CMPA induces systemic acquired resistance (SAR) in plants, a potent innate immunity system. While the exact mechanism is still under investigation, research suggests that CMPA does not directly inhibit pathogen growth. Instead, it triggers the plant's own defense mechanisms. Studies indicate that CMPA activates the SAR signaling pathway at a point downstream of salicylic acid (SA) biosynthesis but upstream of NPR1, a key regulator of SAR [, , ]. This activation leads to the expression of pathogenesis-related (PR) genes, such as PR1, PR2, and PR5, ultimately enhancing the plant's resistance to a broad range of bacterial and fungal pathogens [, ].
Q2: Does CMPA exhibit any direct antimicrobial activity?
A2: Research suggests that CMPA does not possess direct antimicrobial activity. Studies have shown that even at high concentrations, CMPA does not inhibit the growth of pathogens like Xanthomonas oryzae or affect the hyphal growth, spore germination, or appressorium formation of Pyricularia oryzae [, ]. This further supports the hypothesis that its disease resistance-inducing effects are mediated through the activation of the plant's own defense mechanisms rather than direct pathogen inhibition.
Q3: How does the structure of 1-methyl-1H-pyrazole-5-carboxylic acid derivatives influence their activity as plant activators?
A3: Structure-activity relationship (SAR) studies on 1-methyl-1H-pyrazole-5-carboxylic acid derivatives highlight the importance of specific structural features for their activity []. The presence of a carboxyl group at the 5-position of the 1-methyl-1H-pyrazole ring is crucial for activity. Furthermore, incorporating a halogen atom, such as chlorine or bromine, at the 3-position significantly enhances the compound's efficacy as a plant activator []. This suggests that modifications to these specific positions can significantly impact the compound's ability to induce SAR in plants.
Q4: What are the potential benefits of using plant activators like CMPA for crop disease management compared to traditional antimicrobial agents?
A4: Plant activators like CMPA offer several advantages over traditional antimicrobial agents for crop disease management. Firstly, by triggering the plant's own defense system, they can provide broad-spectrum resistance against a variety of pathogens, unlike single-target antimicrobial agents []. Secondly, their mode of action, focused on stimulating the plant's innate immunity, may reduce the risk of pathogens developing resistance compared to traditional agents []. Finally, understanding and harnessing plant activator mechanisms could contribute to developing more sustainable and environmentally friendly crop protection strategies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)
